1,6-anhydro-N-acetyl-beta-muramate
Description
Contextualizing Peptidoglycan Turnover and Recycling in Bacteria
Peptidoglycan, a polymer of sugars and amino acids, forms a mesh-like layer outside the plasma membrane of most bacteria, providing structural support and protection. During bacterial growth and cell division, this exoskeleton must be carefully remodeled to allow for expansion and septation. This remodeling involves the enzymatic cleavage of the peptidoglycan, generating soluble fragments known as muropeptides. researchgate.netumu.seresearchgate.net
In many bacteria, particularly Gram-negative species, a significant portion of these muropeptides are not lost to the environment but are transported back into the cytoplasm for reuse in a process termed peptidoglycan recycling. researchgate.netnih.gov This recycling is a highly efficient metabolic pathway, with some bacteria like Escherichia coli recovering up to half of their cell wall components within one generation. nih.govnih.gov The process is not only a matter of resource economy but is also linked to important physiological functions, including the induction of antibiotic resistance. nih.govfrontiersin.org While extensively studied in Gram-negative bacteria, peptidoglycan recycling is also a crucial process in Gram-positive bacteria, particularly during the transition to the stationary phase of growth. nih.gov
Origin of 1,6-Anhydro-N-acetyl-beta-muramate as a Peptidoglycan Metabolite
The formation of this compound is a direct consequence of the action of a specific class of peptidoglycan-degrading enzymes called lytic transglycosylases. nih.govnih.govnih.gov These enzymes cleave the β-(1→4) glycosidic bond between N-acetylmuramic acid (MurNAc) and N-acetylglucosamine (GlcNAc) residues in the peptidoglycan backbone. nih.gov This cleavage reaction is distinct from that of lysozyme, as it involves an intramolecular cyclization, resulting in the formation of a 1,6-anhydro ring on the MurNAc residue. nih.govnih.gov
The resulting products are anhydromuropeptides, which are peptidoglycan fragments containing the characteristic this compound terminus. researchgate.netnih.gov These fragments are then transported into the cytoplasm where they are further processed by a series of dedicated enzymes. researchgate.netnih.gov
Significance in Bacterial Physiology and Cell Wall Homeostasis
The generation and subsequent metabolism of this compound are integral to maintaining the equilibrium of the bacterial cell wall. The recycling of this and other peptidoglycan components allows bacteria to conserve energy and resources that would otherwise be expended on de novo synthesis. nih.gov
In the cytoplasm, this compound is acted upon by the enzyme anhydro-N-acetylmuramic acid kinase (AnmK). nih.govresearchgate.netnih.gov AnmK catalyzes the phosphorylation of this compound, which is a committed step in its re-entry into the peptidoglycan biosynthesis pathway. nih.govnih.gov This process is crucial for the cell to efficiently reutilize the muramic acid component of the cell wall. nih.gov
Disruptions in the peptidoglycan recycling pathway, including the steps involving this compound, can have significant consequences for bacterial physiology. For instance, in some bacteria, the accumulation of peptidoglycan fragments can trigger the induction of β-lactamase expression, leading to antibiotic resistance. nih.gov Furthermore, mutations in enzymes involved in this pathway, such as AmpD and AnmK, have been shown to affect bacterial fitness, virulence, and susceptibility to certain antibiotics like fosfomycin. frontiersin.org
Structure
3D Structure
Properties
Molecular Formula |
C11H16NO7- |
|---|---|
Molecular Weight |
274.25 g/mol |
IUPAC Name |
(2R)-2-[[(1R,2S,3R,4R,5R)-4-acetamido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]propanoate |
InChI |
InChI=1S/C11H17NO7/c1-4(10(15)16)18-9-7(12-5(2)13)11-17-3-6(19-11)8(9)14/h4,6-9,11,14H,3H2,1-2H3,(H,12,13)(H,15,16)/p-1/t4-,6-,7-,8-,9-,11-/m1/s1 |
InChI Key |
ZFEGYUMHFZOYIY-YVNCZSHWSA-M |
SMILES |
CC(C(=O)[O-])OC1C(C2OCC(C1O)O2)NC(=O)C |
Isomeric SMILES |
C[C@H](C(=O)[O-])O[C@@H]1[C@H]([C@@H]2OC[C@H]([C@H]1O)O2)NC(=O)C |
Canonical SMILES |
CC(C(=O)[O-])OC1C(C2OCC(C1O)O2)NC(=O)C |
Origin of Product |
United States |
Structural Considerations and Chemical Characteristics of 1,6 Anhydro N Acetyl Beta Muramate
Molecular Architecture: The 1,6-Anhydro Linkage and Beta-Muramate Configuration
1,6-Anhydro-N-acetyl-beta-muramate (anhMurNAc) is a bicyclic monosaccharide that plays a crucial role in the recycling of the bacterial cell wall component, peptidoglycan. beilstein-journals.orgnih.gov Its distinctive molecular architecture is defined by two key features: the 1,6-anhydro linkage and the beta-muramate configuration.
The 1,6-anhydro linkage is an intramolecular glycosidic bond formed between the anomeric carbon (C1) and the C6 hydroxyl group of the N-acetylmuramic acid (MurNAc) sugar ring. This internal bond locks the pyranose ring into a rigid, bicyclic structure. nih.govnih.gov This bicyclic system is structurally similar to levoglucosan (B13493) (1,6-anhydro-β-D-glucopyranose). nih.gov The formation of this 1,6-anhydro structure is a key feature of peptidoglycan degradation in many Gram-negative bacteria, catalyzed by enzymes known as lytic transglycosylases. nih.gov
The "beta-muramate" designation refers to the stereochemistry at the anomeric carbon (C1). In the beta (β) configuration, the substituent at the anomeric carbon is on the same side of the sugar ring as the CH₂OH group at the C5 position in the Haworth projection. stackexchange.com This specific anomeric configuration is crucial for its recognition and subsequent processing by enzymes in the bacterial cytoplasm. morf-db.org
Stereochemistry and Anomeric Specificity in Biological Contexts
The specific stereochemistry of this compound is critical for its biological function, particularly in the context of bacterial cell wall recycling. The defined arrangement of substituents around the chiral centers of the sugar ring and the anomeric specificity are essential for its recognition and enzymatic conversion.
The anomeric configuration refers to the orientation of the hydroxyl group on the anomeric carbon in the cyclic form of a sugar. creative-proteomics.com In this compound, the beta (β) configuration is the biologically active form. This anomeric specificity is crucial for the interaction with enzymes like anhydro-N-acetylmuramic acid kinase (AnmK). morf-db.org AnmK is a key enzyme in the peptidoglycan recycling pathway that specifically recognizes the β-anomer of anhMurNAc. morf-db.orgresearchgate.net
The enzymatic reaction catalyzed by AnmK involves the cleavage of the 1,6-anhydro ring and the concomitant phosphorylation of the C6 hydroxyl group to produce N-acetylmuramate 6-phosphate. nih.govnih.gov Structural studies of AnmK from Pseudomonas aeruginosa have revealed that a water molecule, activated by an aspartate residue (Asp-182) in the active site, attacks the anomeric carbon. nih.govresearchgate.net This attack leads to the cleavage of the 1,6-anhydro bond and facilitates the transfer of a phosphate (B84403) group from ATP to the O6 position. nih.govresearchgate.net This process results in an inversion of the stereochemistry at the anomeric center of the resulting N-acetylmuramate product. researchgate.net
The rigidity conferred by the bicyclic structure and the specific stereochemistry ensure a precise fit into the enzyme's active site, highlighting the importance of stereochemical control in biological processes. The enzyme is highly specific for this compound and does not act on related 1,6-anhydro-N-acetylmuramyl peptides, indicating that the peptide stem must be removed before AnmK can process the sugar. researchgate.net
Derivatives and Related Anhydrosugars in Research
Derivatives of this compound and related anhydrosugars are valuable tools in research, particularly for studying bacterial cell wall metabolism and developing new antibacterial agents. beilstein-journals.orgnih.gov Efficient chemical synthesis of these compounds is crucial for enabling such studies. beilstein-journals.orgnih.gov
One notable derivative is 1,6-anhydro-N-acetylisomuramic acid, a stereoisomer of this compound. beilstein-journals.org Synthetic routes have been developed to produce both isomers, allowing for comparative studies of their biological activities. beilstein-journals.org Another important related compound is 1,6-anhydro-N-acetylglucosamine (1,6-anhydroGlcNAc), which can serve as a starting material for the synthesis of this compound. beilstein-journals.orgnih.gov
Research has also focused on the synthesis of various protected derivatives of this compound to facilitate the synthesis of more complex molecules. For example, the use of a triphenylmethyl (trityl) protecting group at the 4-OH position has been reported to allow for selective modifications at other positions. beilstein-journals.org
The broader class of anhydrosugars, such as levoglucosan and cellobiosan, which are derived from the pyrolysis of cellulose (B213188) and hemicellulose, are also subjects of research for their potential in biofuel production. nih.govresearchgate.net The enzymes involved in the metabolism of these anhydrosugars, like levoglucosan kinase, share mechanistic similarities with anhydro-N-acetylmuramic acid kinase, as they both cleave and phosphorylate their respective substrates. nih.gov Studying these related enzymes and their substrates can provide insights into the broader family of anhydrosugar-processing enzymes. nih.gov
| Compound Name | Role/Significance |
| This compound | Key intermediate in bacterial cell wall recycling. beilstein-journals.orgnih.gov |
| 1,6-anhydro-N-acetylisomuramic acid | Stereoisomer used in comparative biological studies. beilstein-journals.org |
| 1,6-anhydro-N-acetylglucosamine | Starting material for the synthesis of this compound. beilstein-journals.orgnih.gov |
| Levoglucosan | Anhydrosugar from cellulose pyrolysis, studied for biofuel production. nih.govnih.gov |
| Cellobiosan | Anhydrosugar from biomass burning, utilized by some soil microbes. researchgate.net |
Occurrence and Biological Distribution
Presence in Bacterial Cell Wall Murein
The bacterial cell wall is a vital structure that provides shape and protection against osmotic lysis. vetbact.org In many bacteria, this wall is composed of peptidoglycan, or murein, a polymer consisting of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (NAM) residues. vetbact.orgwikipedia.orglibretexts.org During the process of cell wall turnover, which is essential for bacterial growth and division, enzymes known as lytic transglycosylases cleave the glycan strands of the peptidoglycan. nih.govasm.org This enzymatic action results in the formation of fragments with a terminal 1,6-anhydro-N-acetylmuramic acid residue. nih.gov This bicyclic sugar is a hallmark of peptidoglycan degradation and recycling in many Gram-negative bacteria. nih.gov
Identification in Gram-Negative Bacterial Species
The occurrence of 1,6-anhydro-N-acetyl-beta-muramate is well-documented in a variety of Gram-negative bacteria. The recycling of this compound is a crucial metabolic pathway for these organisms.
Escherichia coli is a key model organism for studying peptidoglycan recycling. researchgate.netresearchgate.net In E. coli, a significant portion of the cell wall's murein is broken down during growth, and the resulting components are efficiently reused. researchgate.netnih.gov The 1,6-anhydro-N-acetylmuramic acid derived from this turnover is transported into the cytoplasm. researchgate.netnih.gov Once inside the cell, it is processed through a specific recycling pathway. nih.gov This pathway involves the enzyme anhydro-N-acetylmuramic acid kinase (AnmK), which phosphorylates anhMurNAc to N-acetylmuramic acid-6-phosphate (MurNAc-6-P), a crucial step for its reintegration into the cell wall synthesis machinery. researchgate.netnih.gov
Pseudomonas aeruginosa, an opportunistic human pathogen, also possesses a robust peptidoglycan recycling system where this compound is a key intermediate. nih.gov The enzyme anhydro-N-acetylmuramic acid kinase (AnmK) in P. aeruginosa plays a similar role to its counterpart in E. coli, catalyzing the conversion of anhMurNAc. nih.govnih.gov Research has shown that the disruption of the anmK gene in P. aeruginosa can lead to increased susceptibility to certain antibiotics, such as the β-lactam imipenem. nih.gov This highlights the importance of the peptidoglycan recycling pathway, and specifically the metabolism of this compound, in the intrinsic antibiotic resistance of this pathogen. nih.gov
While extensive research has focused on E. coli and P. aeruginosa, the presence and recycling of this compound are conserved processes among many Gram-negative bacteria. The fundamental components of the peptidoglycan and the enzymatic machinery for its turnover are widespread. For instance, the basic structure of peptidoglycan, composed of alternating N-acetylglucosamine and N-acetylmuramic acid units, is a common feature across diverse bacterial species, including Salmonella. wikipedia.org The degradation of this structure during cell growth would inherently produce fragments containing the 1,6-anhydro form of N-acetylmuramic acid.
Detection in Broader Microbial Metabolomes (e.g., Human Gut Microbiome)
The human gut microbiome is a complex ecosystem teeming with a vast array of bacteria. Given that the gut is dominated by bacteria, the turnover of their cell walls contributes significantly to the metabolic landscape of this environment. As peptidoglycan is a major component of bacterial cell walls, the degradation product this compound is expected to be present in the gut metabolome. vetbact.org The continuous growth and death of bacteria within the gut microbiome would lead to the release of murein fragments, including those containing the characteristic 1,6-anhydro structure. The detection of this compound and its metabolites can provide insights into the dynamics of the gut microbiota and their metabolic activities.
Enzymatic Metabolism and Biosynthetic Pathways
Peptidoglycan Recycling Pathway: A Central Metabolic Route
In many bacteria, particularly Gram-negative species like Escherichia coli and Pseudomonas aeruginosa, the peptidoglycan (or murein) sacculus is not a static structure but undergoes constant turnover during cell growth and division. nih.govumu.se As much as 60% of the sidewall peptidoglycan can be broken down and its components reutilized in each generation. nih.gov This recycling process is a crucial metabolic route that salvages valuable molecular building blocks, saving the cell significant energy and resources that would otherwise be spent on de novo synthesis. umu.seasm.org
The pathway begins in the periplasm with the enzymatic degradation of the peptidoglycan polymer by autolysins, including lytic transglycosylases and endopeptidases. asm.orgnih.gov This process releases soluble fragments, known as muropeptides. nih.govresearchgate.net These fragments, particularly those containing the characteristic 1,6-anhydro-N-acetyl-beta-muramate terminus, are then transported across the inner membrane into the cytoplasm by specific permeases, such as AmpG. nih.govnih.gov
Once inside the cytoplasm, these muropeptides are further processed by a series of enzymes. asm.orgnih.gov The ultimate goal is to break them down into their constituent parts—amino acids and amino sugars—which can then be channeled back into the mainstream peptidoglycan biosynthesis pathway. asm.orgoup.com The recycling of this compound is a key committed step in this cytoplasmic phase, ensuring that this unique sugar derivative is efficiently converted into a usable form for the synthesis of new cell wall precursors like UDP-N-acetylmuramic acid. nih.govresearchgate.net
Formation of this compound
The generation of this compound is a direct consequence of the action of a specific class of peptidoglycan-degrading enzymes.
Lytic transglycosylases (LTs) are a key class of enzymes that cleave the β-1,4-glycosidic bond between N-acetylmuramic acid (MurNAc) and N-acetylglucosamine (GlcNAc) residues within the glycan strands of peptidoglycan. nih.govnih.govelifesciences.org Unlike lysozymes, which are hydrolases that use a water molecule to cleave this bond, LTs catalyze a non-hydrolytic, intramolecular cyclization reaction. nih.govfrontiersin.org
The catalytic mechanism involves the cleavage of the glycosidic bond with the concomitant formation of a 1,6-anhydro ring on the MurNAc residue. nih.govbryant.edu This reaction is the hallmark of LT activity and results in the production of peptidoglycan fragments with a this compound terminus. nih.govfrontiersin.org This unique chemical signature targets the degradation products for import into the cytoplasm for recycling. nih.gov Bacteria often possess multiple LTs, both soluble in the periplasm and membrane-bound, highlighting their importance in cell wall dynamics. researchgate.netnih.gov
During cell wall turnover, LTs and endopeptidases act on the peptidoglycan sacculus, releasing a variety of soluble fragments called muropeptides. researchgate.netnih.gov The action of LTs specifically generates muropeptides that have a this compound residue at their reducing end. researchgate.netfrontiersin.org The most abundant of these fragments is typically GlcNAc-1,6-anhydro-N-acetyl-muramyl-L-Ala-γ-D-Glu-meso-Dap-D-Ala (a disaccharide-tetrapeptide). nih.govresearchgate.net
These anhydro-muropeptides are the direct precursors from which this compound is ultimately derived within the cytoplasm. nih.gov After transport into the cell, cytoplasmic enzymes like the N-acetyl-anhydromuramyl-L-alanine amidase (AmpD) cleave the peptide stem from the anhydro-sugar moiety. nih.govnih.gov This releases the free monosaccharide, this compound, making it available for the next step in the recycling pathway. nih.gov
Conversion and Recycling of this compound
Once liberated in the cytoplasm, this compound is processed by a dedicated kinase to re-enter the biosynthetic pathway.
The key enzyme responsible for the conversion of this compound is Anhydro-N-acetylmuramic acid kinase (AnmK), which has the EC number 2.7.1.170. wikipedia.orguniprot.orgqmul.ac.uk AnmK is a cytosolic enzyme that catalyzes the ATP-dependent conversion of this compound into N-acetylmuramic acid-6-phosphate (MurNAc-6-P). nih.govnih.govuniprot.org This enzyme is essential for the utilization of this compound, whether it is derived from the cell's own peptidoglycan or imported from the environment. uniprot.orgqmul.ac.ukuniprot.org
AnmK exhibits high specificity for its substrate, acting only on the free this compound and not on anhydro-muropeptides that still have the peptide stem attached. nih.govnih.gov This ensures that the degradation of muropeptides by amidases like AmpD must occur first. nih.gov The activity of AnmK is strongly inhibited by ADP. nih.govuniprot.org
The reaction catalyzed by AnmK is unusual as it involves two distinct chemical transformations occurring simultaneously: the cleavage of the internal 1,6-anhydro ring and the phosphorylation of the C6 hydroxyl group of the sugar. nih.govnih.govuniprot.org This dual function as both a hydrolase and a kinase is a remarkable feature of the enzyme. nih.govnih.gov
Anhydro-N-acetylmuramic Acid Kinase (AnmK) Activity (EC 2.7.1.170)
Product Formation: N-acetylmuramate 6-phosphate (MurNAc-6-P)
N-acetylmuramate 6-phosphate (MurNAc-6-P) is a key intermediate in the bacterial peptidoglycan recycling pathway. nih.gov Its formation is a critical step that prepares cell wall-derived N-acetylmuramic acid (MurNAc) for further catabolism. In organisms like Escherichia coli, the primary route to MurNAc-6-P is through the phosphorylation of anhydro-N-acetylmuramic acid (anhMurNAc). nih.gov This reaction is catalyzed by the specific kinase, anhydro-N-acetylmuramic acid kinase (AnmK). nih.govnih.gov
The substrate, anhMurNAc, is generated in the periplasm from the breakdown of the cell wall by enzymes such as lytic transglycosylases. nih.govresearchgate.net This turnover product is then transported into the cytoplasm via the AmpG permease. nih.gov Alternatively, bacteria can uptake MurNAc directly from the environment, which is then phosphorylated to MurNAc-6-P by the MurP transporter of the phosphotransferase system (PTS). nih.gov The generation of MurNAc-6-P is essential as the subsequent enzyme in the pathway, MurQ etherase, is strictly dependent on the substrate having a phosphate (B84403) group at the C6 position. nih.gov
N-acetylmuramic Acid 6-phosphate Etherase (MurQ) Activity (EC 4.2.1.126)
N-acetylmuramic acid 6-phosphate etherase, commonly known as MurQ, is a crucial enzyme in the catabolism of MurNAc-6-P. nih.govwikipedia.org Classified under EC 4.2.1.126, MurQ is a lyase that catalyzes the cleavage of the D-lactyl ether bond in MurNAc-6-P. uniprot.orgqmul.ac.uk This enzymatic activity is a vital part of the peptidoglycan recycling process in a wide range of bacteria, including both Gram-negative and Gram-positive species. nih.govnih.gov The MurQ enzyme allows bacteria to salvage carbon and nitrogen from their own cell wall material, which is particularly important for survival in stationary phase and under nutrient-limiting conditions. nih.gov In E. coli, the murQ gene is part of an operon that is regulated by the transcriptional repressor MurR, which is inactivated in the presence of the substrate, MurNAc-6-P. nih.gov
Hydrolysis of the Lactyl Side Chain
The central function of MurQ is the cleavage of the unique D-lactyl ether bond of MurNAc-6-P. nih.gov Detailed mechanistic studies have revealed that this is not a simple hydrolysis reaction but rather a lyase-type mechanism involving elimination and subsequent hydration. uniprot.orgnih.govacs.org The reaction proceeds in two main steps:
β-elimination : The reaction is initiated by the abstraction of the proton at the C2 position of the MurNAc-6-P substrate. This leads to the cleavage of the C3-O bond and the elimination of the D-lactyl group as D-lactate. nih.govacs.org This elimination step results in the formation of a transient α,β-unsaturated aldehyde intermediate with (E)-stereochemistry. uniprot.orgnih.govuniprot.org
Hydration : A water molecule is then added to the unsaturated intermediate. nih.gov This hydration step occurs with syn addition stereochemistry to yield the final sugar phosphate product. uniprot.orgnih.gov
Mutagenesis studies on E. coli MurQ have identified key acidic residues in the active site, specifically Glu83 and Glu114, as being crucial for catalysis. nih.govacs.org It is proposed that one of these residues acts as the base to abstract the C2 proton, while the other functions as the acid that protonates the departing lactate (B86563) group. nih.gov
Product Formation: N-acetyl-D-glucosamine 6-phosphate (GlcNAc-6-P)
The enzymatic action of MurQ on MurNAc-6-P yields two products: D-lactate and N-acetyl-D-glucosamine 6-phosphate (GlcNAc-6-P). nih.govuniprot.orguniprot.org The cleavage of the ether linkage effectively converts the muramic acid derivative back into a glucosamine (B1671600) derivative. nih.gov GlcNAc-6-P is a common metabolite that can enter central metabolic pathways. hmdb.canih.gov The formation of GlcNAc-6-P from cell wall components represents a significant metabolic salvage operation, allowing the bacterium to conserve resources. nih.gov
| Enzyme | Substrate | Products |
| MurQ Etherase | N-acetylmuramate 6-phosphate (MurNAc-6-P) | N-acetyl-D-glucosamine 6-phosphate (GlcNAc-6-P), D-Lactate |
Integration of Recycled Products into Peptidoglycan Biosynthesis
The GlcNAc-6-P generated by the MurQ enzyme is a versatile molecule that can be funneled back into the synthesis of new peptidoglycan. nih.govnih.gov This integration completes the recycling loop. The process involves several enzymatic steps that connect the salvaged sugar to the main peptidoglycan biosynthetic pathway.
First, GlcNAc-6-P is deacetylated by the enzyme N-acetylglucosamine-6-phosphate deacetylase (NagA) to produce glucosamine-6-phosphate (GlcN-6-P) and acetate. nih.govwikipedia.org Glucosamine-6-phosphate can then be converted to glucosamine-1-phosphate by the enzyme phosphoglucosamine mutase (GlmM). wikipedia.org Finally, the bifunctional enzyme GlmU catalyzes the acetylation of glucosamine-1-phosphate and its subsequent uridylation with UTP to form UDP-N-acetylglucosamine (UDP-GlcNAc). wikipedia.org UDP-GlcNAc is a fundamental precursor for the synthesis of peptidoglycan, lipopolysaccharides, and other essential components of the bacterial cell envelope. theseed.org By channeling the recycled MurNAc into the formation of UDP-GlcNAc, the bacterium efficiently re-incorporates cell wall material into new structural components, demonstrating a highly economical metabolic strategy. nih.gov
| Recycled Product | Key Enzymes | Final Precursor | Metabolic Pathway |
| GlcNAc-6-P | NagA, GlmM, GlmU | UDP-N-acetylglucosamine | Peptidoglycan Biosynthesis |
| D-Lactate | Pyruvate | Central Metabolism |
Enzymology and Mechanistic Insights
Anhydro-N-acetylmuramic Acid Kinase (AnmK)
Anhydro-N-acetylmuramic acid kinase (AnmK) is a crucial enzyme in the peptidoglycan recycling pathway of Gram-negative bacteria. researchgate.net It is responsible for processing 1,6-anhydro-N-acetylmuramic acid (anhMurNAc), a component derived from the bacterial cell wall, and reintroducing it into the biosynthetic pathway. researchgate.netuniprot.org The enzyme catalyzes a unique dual-function reaction that involves both the cleavage of an internal sugar ring and the transfer of a phosphate (B84403) group from ATP. duke.edu This activity makes AnmK a subject of significant interest for understanding bacterial metabolism and as a potential target for novel antibiotics. nih.gov
The catalytic mechanism of AnmK is a remarkable example of enzymatic efficiency, combining two distinct chemical transformations into a single, concerted step. The enzyme catalyzes the ATP-dependent conversion of 1,6-anhydro-N-acetylmuramic acid to N-acetylmuramic acid-6-phosphate (MurNAc-6-P). researchgate.netresearchgate.net This is not a simple phosphorylation; instead, AnmK performs a simultaneous hydrolysis of the 1,6-anhydro ring and a phosphoryl transfer from ATP to the C6 hydroxyl group of the substrate. duke.edunih.gov
The proposed one-step mechanism involves the attack of a water molecule at the anomeric center (C1) of the anhMurNAc substrate. researchgate.net This nucleophilic attack leads to the cleavage of the 1,6-anhydro bond. Concurrently, the γ-phosphate group from a bound ATP molecule is transferred to the newly liberated O6 oxygen of the muramic acid moiety. researchgate.netnih.gov A key feature of this mechanism is the inversion of stereochemistry at the anomeric center of the resulting MurNAc-6-P. researchgate.net While the one-step concerted reaction is strongly supported, the transient formation of an N-acetylmuramic acid intermediate in a two-step mechanism has also been considered as a possibility. researchgate.net This dual hydrolytic and kinase activity is a unique characteristic of anhydro-sugar kinases like AnmK. researchgate.net
The specificity of AnmK is tightly regulated to ensure it acts upon its correct substrate, 1,6-anhydro-N-acetylmuramic acid. uniprot.org The recognition process involves specific interactions within the enzyme's active site. Structural studies have revealed that protein loops function as gates for the binding of the anhMurNAc substrate. nih.gov The enzyme's active site must accommodate the unique bicyclic structure of the substrate. nih.gov
The principles of molecular recognition, involving a combination of shape complementarity and specific chemical interactions (such as hydrogen bonds and electrostatic interactions), are crucial for this specificity. youtube.com The enzyme's active site provides a precisely arranged environment that complements the shape and chemical properties of anhMurNAc, distinguishing it from a multitude of other molecules within the cell. youtube.com This precise binding correctly orients the substrate for the subsequent catalytic reaction. youtube.com While AnmK from Pseudomonas aeruginosa can utilize exogenously provided anhMurNAc, this compound cannot serve as the sole carbon source for the organism's growth. umaryland.edu
Kinetic studies of AnmK from Pseudomonas aeruginosa have shown that the enzyme follows a random-sequential kinetic mechanism. nih.govnih.gov This indicates that either of the substrates, anhMurNAc or ATP, can bind to the enzyme first, followed by the binding of the second substrate to form a ternary complex before the catalytic reaction occurs. nih.gov Lineweaver-Burk analysis, where initial velocities were measured at varying concentrations of both ATP and anhMurNAc, produced intersecting lines on the y-axis, supporting this random-sequential model. nih.gov
Interestingly, the accumulation of the product, N-acetylmuramic acid-6-phosphate (NAM-6P), does not appear to inhibit the enzyme's activity at saturating concentrations of the anhMurNAc substrate. nih.gov The kinetic parameters for AnmK have been determined, providing quantitative measures of its catalytic efficiency.
| Substrate | Kinetic Parameter | Value | Source |
|---|---|---|---|
| anhMurNAc | Km | 0.14 ± 0.02 mM | nih.gov |
| ATP | Km | 0.45 ± 0.06 mM | nih.gov |
| AnmK | kcat | 1.5 ± 0.1 s-1 | nih.gov |
X-ray crystallography has provided significant insights into the structure and function of AnmK. nih.gov Researchers have determined the crystal structures of the enzyme in several different states, including the apo (unbound) form, in complex with the non-hydrolyzable ATP analog AMPPNP, and in ternary complexes with both the ATP analog and the substrate (AnmK:AMPPNP:anhNAM), as well as with ATP and the substrate (AnmK:ATP:anhNAM). nih.govresearchgate.net
These structures reveal that AnmK undergoes substantial conformational changes during its catalytic cycle. researchgate.net The enzyme is composed of two domains that can rotate relative to each other by as much as 11° to 32°, opening and closing the active site cleft located in the hinge region between them. researchgate.netduke.edu In the open, or "ungated," conformation, the active site is exposed, allowing the independent binding of both ATP and anhMurNAc. nih.govresearchgate.net Catalysis, however, occurs in a closed conformational state, which is stabilized by the binding of both substrates. nih.gov The transition to this closed state is a critical step in the catalytic process. duke.edu
The active site of AnmK is a deep cleft situated between its two domains. researchgate.net The binding of substrates within this cleft positions them for the dual hydrolysis and phosphorylation reaction. The architecture of the active site includes specific amino acid residues that are essential for catalysis. nih.gov Studies have identified Asp187 and Asp212 as key catalytic residues in AnmK. researchgate.net Isotopic labeling studies using H₂¹⁸O have confirmed that the solvent-derived oxygen is incorporated at the C1 position of the product, and these findings, combined with structural data, point towards the importance of specific residues like Asp187 in the catalytic mechanism. duke.edu
The active site also features binding sites for two magnesium ions, which are crucial for catalysis. researchgate.net One magnesium ion coordinates with the α- and β-phosphates of the nucleotide triphosphate, while a second magnesium ion appears upon nucleotide binding, coordinating with residue Asp14 and the phosphate groups. researchgate.net This coordination is a common feature in kinases and is essential for stabilizing the negative charges of the phosphate groups and facilitating phosphoryl transfer. researchgate.net
Structural Biology of AnmK and Substrate/Product Complexes
Homodimeric Nature and Oligomerization
Anhydro-N-acetylmuramic acid kinase (AnmK) has been shown to exist and function as a homodimer. This dimeric structure is crucial for its catalytic activity. Furthermore, studies on homologous kinases, such as AMP-activated protein kinase (AMPK), have revealed that the kinase domain can mediate the formation of higher-order homo-oligomers. nih.gov In AMPK, specific hydrophobic residues within the αG-helix of the kinase domain are critical for this self-association. nih.gov While the precise residues and the extent of oligomerization for AnmK are still under investigation, the tendency for kinase domains to form such complexes suggests a potential mechanism for regulating its activity and localization within the cell.
The table below summarizes key aspects of AnmK's structure and oligomerization based on comparative studies with homologous kinases.
| Feature | Description | Reference |
| Quaternary Structure | Homodimer | nih.gov |
| Oligomerization | Potential for higher-order homo-oligomers mediated by the kinase domain. | nih.gov |
| Key Structural Element for Oligomerization | Hydrophobic residues within the αG-helix of the kinase domain. | nih.gov |
Regulation of AnmK Activity
The catalytic activity of AnmK is subject to regulation by various factors, ensuring that the phosphorylation of 1,6-anhydro-N-acetylmuramic acid (anhMurNAc) is tightly controlled in response to the cell's metabolic state. A significant factor in this regulation is product inhibition.
ADP, a product of the kinase reaction, acts as a potent inhibitor of AnmK, with a reported inhibitory constant (Ki) of approximately 0.4 mM. nih.gov This feedback inhibition mechanism allows the cell to modulate the rate of anhMurNAc phosphorylation based on the availability of ATP and the accumulation of ADP.
The activity of AnmK is also highly dependent on pH, exhibiting optimal activity at a pH of 10, with a sharp decline in activity below pH 6.0. nih.gov The enzyme demonstrates a specific requirement for ATP and Mg2+ for its catalytic function. nih.gov The apparent Michaelis constant (Km) for both anhMurNAc and ATP is approximately 1 mM. nih.gov Such activity-dependent regulation is a common feature in metabolic pathways, allowing for the fine-tuning of neuronal activities and circuit function in response to various stimuli. nih.govnih.gov
The following table details the known regulatory parameters for AnmK activity.
| Regulatory Factor | Effect on AnmK Activity | Value | Reference |
| ADP | Competitive Inhibitor | Ki ≈ 0.4 mM | nih.gov |
| pH | Optimal Activity | pH 10 | nih.gov |
| anhMurNAc | Substrate | Km ≈ 1 mM | nih.gov |
| ATP | Substrate | Km ≈ 1 mM | nih.gov |
N-acetylmuramic Acid 6-phosphate Etherase (MurQ)
N-acetylmuramic acid 6-phosphate etherase (MurQ) is a crucial enzyme in the peptidoglycan recycling pathway, responsible for the conversion of N-acetylmuramic acid 6-phosphate (MurNAc-6P) to N-acetylglucosamine 6-phosphate (GlcNAc-6P) and D-lactate. acs.orgnih.govacs.orgresearchgate.net
Mechanistic Studies of Etherase Function
Detailed mechanistic studies have elucidated the catalytic strategy employed by MurQ. The reaction proceeds through an elimination-addition mechanism. acs.orgnih.govacs.org The process is initiated by the cleavage of the C2-H bond of the substrate, MurNAc-6P. acs.orgnih.govacs.org This is followed by the syn-elimination of lactate (B86563), which generates an α,β-unsaturated aldehyde intermediate with (E)-stereochemistry. acs.orgnih.govacs.org Subsequently, the syn-addition of a water molecule to this intermediate yields the final product, GlcNAc-6P. acs.orgnih.govacs.org
Mutagenesis studies have identified two glutamate (B1630785) residues, Glu83 and Glu114, as being critical for catalysis. nih.govacs.orguni-konstanz.de The Glu83Ala mutant, while catalytically inactive as an etherase, can still facilitate the exchange of the C2 proton of the substrate with a solvent-derived deuterium, suggesting that Glu83 may function as the acidic residue that protonates the departing lactate. nih.govacs.orguni-konstanz.de Further evidence for the proposed mechanism comes from experiments using isotopically labeled water (18O), which showed that the oxygen atom is incorporated at the C3 position of the product, confirming the cleavage of the C3-O bond. nih.govacs.orguni-konstanz.de
The key findings from mechanistic studies of MurQ are summarized in the table below.
| Mechanistic Aspect | Observation/Conclusion | Reference |
| Overall Mechanism | Elimination-addition | acs.orgnih.govacs.org |
| Initial Step | Cleavage of the C2-H bond of MurNAc-6P | acs.orgnih.govacs.org |
| Intermediate | α,β-unsaturated aldehyde with (E)-stereochemistry | acs.orgnih.govacs.org |
| Final Step | syn-addition of water to the intermediate | acs.orgnih.govacs.org |
| Key Catalytic Residues | Glu83 and Glu114 | nih.govacs.orguni-konstanz.de |
| Role of Glu83 | Proposed to be the acidic residue that protonates the departing lactate | nih.govacs.orguni-konstanz.de |
| Bond Cleavage | C3-O bond cleavage confirmed by 18O labeling | nih.govacs.orguni-konstanz.de |
Role in Anhydro-N-acetylmuramic Acid Utilization
MurQ plays an indispensable role in the metabolic pathway that allows bacteria to utilize anhMurNAc, a breakdown product of their own cell wall. nih.govebi.ac.uk The utilization of anhMurNAc is a two-step process. First, AnmK phosphorylates anhMurNAc to produce MurNAc-6P. nih.gov Subsequently, MurQ acts on MurNAc-6P, cleaving the ether bond to produce GlcNAc-6P and D-lactate. nih.gov GlcNAc-6P can then enter central metabolic pathways. acs.orgnih.govacs.orgresearchgate.net
The importance of MurQ in this pathway is highlighted by the fact that bacteria require this enzyme to metabolize anhMurNAc obtained from both their own peptidoglycan turnover and from the environment. ebi.ac.uk In some bacteria, such as the oral pathogen Tannerella forsythia, which is auxotrophic for MurNAc, the MurQ-mediated pathway is essential for growth and survival. frontiersin.org
Lytic Transglycosylases (LTs)
Lytic transglycosylases (LTs) are a family of enzymes that play a critical role in the metabolism and turnover of peptidoglycan. nih.govbryant.edu They are responsible for cleaving the β-1,4-glycosidic bond between N-acetylmuramic acid (MurNAc) and N-acetylglucosamine (GlcNAc) residues in the glycan strands of peptidoglycan. nih.govbryant.edunih.gov
Mechanism of 1,6-Anhydro-MurNAc Generation
The cleavage of the glycosidic bond by LTs is not a simple hydrolysis reaction. Instead, it involves a concomitant intramolecular cyclization reaction that results in the formation of a 1,6-anhydro bond on the MurNAc residue. nih.govbryant.eduresearchgate.netelifesciences.org This unique catalytic mechanism is a hallmark of LT activity. elifesciences.org
The proposed mechanism involves a single catalytic glutamate or aspartate residue that acts first as a general acid and then as a general base. nih.gov The reaction is thought to proceed via an oxazolinium ion intermediate, which is formed with the anchimeric assistance of the 2-acetamido group of the MurNAc residue. nih.gov The deprotonated catalytic residue then abstracts a proton from the C6-hydroxyl group of the MurNAc residue. bryant.edu This facilitates a nucleophilic attack on the anomeric carbon (C1), leading to the collapse of the oxazolinium intermediate and the formation of the characteristic 1,6-anhydro-MurNAc product. bryant.edu
The generation of 1,6-anhydro-MurNAc containing muropeptides is a key step in peptidoglycan recycling, as these molecules are specifically recognized and transported into the cytoplasm for reuse. nih.govelifesciences.org
The table below outlines the proposed steps in the generation of 1,6-anhydro-MurNAc by lytic transglycosylases.
| Step | Description | Reference |
| 1. Glycosidic Bond Cleavage | Cleavage of the β-1,4-glycosidic bond between MurNAc and GlcNAc. | nih.govbryant.edunih.gov |
| 2. Intermediate Formation | Formation of a putative oxazolinium ion intermediate with the assistance of the MurNAc 2-acetamido group. | nih.gov |
| 3. Proton Abstraction | The catalytic glutamate/aspartate acts as a general base to abstract a proton from the C6-hydroxyl of MurNAc. | nih.govbryant.edu |
| 4. Intramolecular Cyclization | Nucleophilic attack of the deprotonated C6-hydroxyl on the anomeric carbon (C1). | bryant.edu |
| 5. Product Formation | Collapse of the intermediate to form the 1,6-anhydro-MurNAc product. | bryant.edu |
Structural Insights into LT Function
Lytic transglycosylases (LTs) are a superfamily of bacterial enzymes responsible for cleaving the β-1,4-glycosidic bond between N-acetylmuramic acid (MurNAc) and N-acetylglucosamine (GlcNAc) residues within the peptidoglycan glycan strands. nih.gov Unlike hydrolases that use a water molecule, LTs catalyze a non-hydrolytic, intramolecular transacetalization reaction. acs.orgnih.gov This unique catalytic activity results in the formation of a terminal 1,6-anhydro-N-acetyl-beta-muramate (1,6-anhydroMurNAc) residue, a hallmark of LT function. nih.govnih.gov The structural understanding of LT active sites and their catalytic mechanism has been significantly advanced through X-ray crystallography of various LTs, often in complex with substrate analogs or products. nih.govacs.org
The catalytic mechanism is widely accepted to proceed via a two-stage process facilitated by a single catalytic carboxylate residue, typically a glutamate or aspartate. nih.govbryant.edu
Stage 1: Glycosidic Bond Cleavage and Intermediate Formation The catalytic glutamate, acting as a general acid, protonates the glycosidic oxygen linking the MurNAc and GlcNAc residues. bryant.edu This facilitates the departure of the GlcNAc portion of the glycan strand. The cleavage of the bond is aided by anchimeric assistance from the N-acetyl group at the C2 position of the MurNAc residue. This leads to the formation of a high-energy oxazolinium ion intermediate. nih.govbryant.edu The existence of this intermediate is supported by inhibition studies using analogs like NAG-thiazoline. bryant.edu
Stage 2: Intramolecular Cyclization and Product Formation The now deprotonated catalytic glutamate residue switches its role to act as a general base. bryant.edu It abstracts a proton from the C6-hydroxyl group of the MurNAc moiety of the oxazolinium intermediate. nih.govbryant.edu This abstraction promotes an intramolecular nucleophilic attack from the C6-alkoxide onto the anomeric carbon (C1) of the same MurNAc residue. bryant.edu This attack collapses the intermediate and results in the concomitant formation of the characteristic 1,6-anhydro ring structure of the final product. nih.govbryant.edu
Structural studies of different LTs have revealed conserved features and unique adaptations. In Escherichia coli, the membrane-bound lytic transglycosylase C (MltC) possesses a remarkably long and expansive active site groove, approximately 53 Å in length, which is capable of accommodating at least nine saccharide residues. acs.org This extended groove suggests that MltC can function as an endolysin, cleaving the peptidoglycan strand internally. acs.org
Detailed studies on another E. coli LT, the membrane-bound lytic transglycosylase E (MltE), have identified several key active site residues crucial for catalysis through mutagenesis and crystallography. acs.orgnih.gov The catalytic residue is proposed to be Glutamate-64 (E64). acs.orgnih.gov Mutations of key residues within the active site were shown to significantly reduce the enzyme's catalytic efficiency, highlighting their importance in the reaction mechanism. acs.orgnih.gov
| MltE Variant | Amino Acid Change | Relative Catalytic Activity (%) | Suggested Role |
|---|---|---|---|
| Wild Type | - | 100 | Full catalytic function |
| E64Q | Glutamate-64 to Glutamine | ≤1 | General acid/base catalyst |
| S73A | Serine-73 to Alanine | 4 | Active site hydrogen bonding network |
| S75A | Serine-75 to Alanine | 40 | Active site hydrogen bonding network |
| Y192F | Tyrosine-192 to Phenylalanine | 40 | Active site hydrogen bonding network |
Further intricate details of the catalytic process have been visualized using the lytic transglycosylase LtgA from Neisseria meningitidis. nih.gov Crystallographic snapshots of LtgA with a chitin-derived substrate analogue revealed the precise interactions within the active site. Upon formation of the 1,6-anhydro product, a significant structural rearrangement occurs, and the number of hydrogen-bonding contacts between the sugar in the -1 subsite and the enzyme decreases, which likely facilitates product release. nih.gov For instance, before the reaction, the substrate is hydrogen-bonded to key residues like Gln480 and Gln499, but these interactions are lost with the 1,6-anhydro product. nih.gov The final product's 1,6-anhydro bond is positioned to form a direct hydrogen bond with the catalytic residue, Glu481. nih.gov
| Enzyme Residue | Interaction with Substrate (Chitotetraose) | Interaction with Product (1,6-anhydro-GlcNAc) |
|---|---|---|
| Glu481 (Catalytic Residue) | Hydrogen bond to substrate | Direct hydrogen bond to O6 of the 1,6-anhydro ring |
| Gln480 | Hydrogen bond to substrate | No longer hydrogen-bonded |
| Gln499 | Direct interaction with substrate | No direct interaction |
| Ser490 | Locks C1-hydroxyl of substrate | Hydrogen bond to N-acetyl group of product |
These structural insights collectively provide a detailed molecular picture of how lytic transglycosylases function, from substrate binding and the intricate catalytic steps involving an oxazolinium intermediate to the final formation and release of the defining this compound product. nih.govbryant.edu
Biological Roles and Physiological Significance Non Clinical Focus
Contribution to Bacterial Cell Wall Remodeling and Integrity
The bacterial cell wall is not a static structure but undergoes constant remodeling to accommodate growth, division, and changes in the environment. nih.gov This process involves both the synthesis of new peptidoglycan (PG) and the breakdown and recycling of old material. Lytic transglycosylases play a key role in this degradation, cleaving the glycan strands of the peptidoglycan and generating fragments that terminate in a distinctive 1,6-anhydro-N-acetylmuramyl residue. nih.gov This bicyclic anhydro-sugar is a hallmark of cell wall turnover. nih.gov
During bacterial growth, a significant portion of the peptidoglycan cell wall is broken down. nih.gov For instance, Escherichia coli is known to degrade over 60% of its sidewall murein during its lifecycle. nih.govconsensus.app The resulting fragments, including anhMurNAc-containing muropeptides, are then transported into the cytoplasm for recycling. nih.gov This recycling process is not only a matter of economy, saving the cell energy and resources that would be expended on de novo synthesis, but is also critical for maintaining the structural integrity of the cell wall during these dynamic changes. nih.gov The efficient reutilization of components like anhMurNAc ensures that the supply of precursors for cell wall synthesis is maintained, allowing for seamless repair and expansion of the peptidoglycan sacculus. nih.govnih.gov
Role in Bacterial Growth and Survival, particularly under Stress Conditions
The metabolic pathway involving 1,6-anhydro-N-acetyl-beta-muramate is intimately linked to a bacterium's ability to grow and survive, especially in the face of environmental stressors such as antibiotics. nih.gov The process of cell wall recycling, in which anhMurNAc is a key intermediate, is fundamental not only during normal homeostatic growth but also in response to cellular damage. nih.gov
Research on Pseudomonas aeruginosa has demonstrated a clear link between the metabolism of anhMurNAc and antibiotic susceptibility. nih.gov Strains with a disrupted anmK gene, which encodes the anhydro-N-acetylmuramic acid kinase responsible for the first step in cytoplasmic processing of anhMurNAc, exhibit increased susceptibility to the β-lactam antibiotic imipenem. nih.gov This suggests that the efficient recycling of cell wall components, including anhMurNAc, contributes to the intrinsic resistance mechanisms of the bacterium. By salvaging these molecular building blocks, the cell can more effectively repair antibiotic-induced damage to its peptidoglycan.
Furthermore, the release of muropeptides, which can be derived from anhMurNAc-containing fragments, can act as a signal for populations of bacteria. For example, in spore-forming bacteria like Bacillus subtilis, muropeptides released by actively growing cells can promote the germination of dormant spores, indicating favorable growth conditions. nih.gov This signaling role highlights the importance of cell wall turnover products in coordinating bacterial population behavior and survival strategies. nih.govnih.gov
Links to Bacterial Adaptive Responses and Homeostasis
The recycling of peptidoglycan components, including this compound, is a critical homeostatic mechanism that allows bacteria to adapt to changing conditions. nih.govnih.gov The constant remodeling of the cell wall is essential for maintaining cell shape, integrity, and resisting osmotic pressure. nih.gov The generation and subsequent recycling of anhMurNAc are integral to this process.
The presence of muropeptides in the cytoplasm can act as a signal, indicating the state of the cell wall and triggering appropriate adaptive responses. nih.govnih.gov For instance, an accumulation of these breakdown products can signal that the cell wall is undergoing damage, prompting an increase in the expression of genes involved in cell wall synthesis and repair. nih.gov This feedback loop is a crucial aspect of bacterial homeostasis.
Moreover, the release of muropeptides into the environment can serve as a form of intercellular communication, allowing bacteria to coordinate their behavior. nih.gov This can be important for processes such as biofilm formation and virulence, where a coordinated population response is advantageous. The ability to sense and respond to these cell wall-derived molecules is a key adaptive trait for many bacterial species.
Analytical and Methodological Approaches in Research
Chromatographic Techniques for Separation and Purification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of 1,6-anhydro-N-acetyl-beta-muramate from complex biological mixtures such as cell extracts. beilstein-journals.org Researchers often utilize reversed-phase HPLC to separate the relatively polar anhMurNAc from other cellular components. In some applications, such as the analysis of related 1,6-anhydro structures in depolymerized heparin, strong anion-exchange (SAX) chromatography has proven effective for separating anionic carbohydrate species. utah.edu The selection of the column and mobile phase is critical and often tailored to the specific sample matrix and the analytical goals, whether for purification for further experiments or for quantitative analysis. For instance, analysis of hot-water extracts from bacterial cells has successfully employed HPLC to resolve and quantify radiolabeled anhMurNAc. beilstein-journals.org
Mass Spectrometry for Identification and Quantification
Mass spectrometry (MS) is an indispensable tool for the unambiguous identification and precise quantification of this compound. researchgate.net Due to its high sensitivity and specificity, MS can detect and quantify minute amounts of the compound in complex biological samples. researchgate.net In electron ionization mass spectrometry, the molecule is identified by its specific mass-to-charge ratio (m/z). For this compound, the protonated molecule [M+H]⁺ is observed at a calculated m/z of 276.10833. beilstein-journals.org When coupled with chromatographic separation techniques like HPLC or gas chromatography (GC), MS (e.g., HPLC-MS or GC-MS) allows for the confident identification of the compound based on both its retention time and mass spectrum. beilstein-journals.orgbbhegdecollege.com This is particularly useful in metabolomics studies to track the flow of this metabolite through pathways. For example, in studies of the AnmK kinase, mass spectrometry was used to identify the substrate, anhMurNAc (m/z 274), and its product, MurNAc-P (m/z 372). beilstein-journals.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Below are the reported NMR data for this compound in deuterated methanol (B129727) (MeOD). nih.gov
| Atom | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |
| H-1 | 5.17 | s | |
| H-2 | 3.86 | s | |
| H-3 | 3.26 | d | 17.7 |
| H-4 | 3.63 - 3.51 | m | |
| H-5 | 4.39 | d | 5.7 |
| H-6a | 4.03 | d | 7.2 |
| H-6b | 3.63 - 3.51 | m | |
| α-Lac | 4.18 | q | 6.8 |
| Me (NAc) | 1.88 | s | |
| Me (Lac) | 1.29 | d | 6.8 |
| s: singlet, d: doublet, q: quartet, m: multiplet |
| Carbon Atom | ¹³C Chemical Shift (ppm) |
| C=O (NAc) | 172.61 |
| C-1 | 102.29 |
| C-2 | 53.61 |
| C-3 | 73.36 |
| C-4 | 72.54 |
| C-5 | 77.74 |
| C-6 | 66.38 |
| Data from a related synthesis, assignments based on typical chemical shifts. beilstein-journals.org |
Enzyme Activity Assays and Spectrophotometric Detection
Enzyme activity assays are crucial for studying the enzymes that metabolize this compound, such as anhydro-N-acetylmuramic acid kinase (AnmK). beilstein-journals.orgnih.gov These assays typically measure the rate of substrate consumption or product formation. The activity of AnmK can be determined by incubating the purified enzyme with its substrates, anhMurNAc and ATP, and then quantifying the formation of the product, N-acetylmuramic acid-6-phosphate (MurNAc-6-P), over time. nih.gov
Spectrophotometric methods can be coupled to these assays for detection. While direct spectrophotometric detection of the native compound is not common, it can be used to measure the activity of enzymes in a coupled reaction. For example, if the product of the primary enzymatic reaction can be converted into a colored or fluorescent compound by a second enzyme, the reaction progress can be monitored continuously using a spectrophotometer or a microplate reader. slideshare.net An alternative is to use a discontinuous assay where the reaction is stopped at various time points, and the product is separated by HPLC and quantified.
Genetic Manipulation and Mutant Phenotyping (e.g., AnmK deletion mutants)
Genetic manipulation, particularly the creation of gene deletion mutants, is a powerful approach to investigate the in vivo function of genes involved in the metabolism of this compound. beilstein-journals.org A prime example is the study of Escherichia coli strains with a deletion of the anmK gene, which encodes the anhydro-N-acetylmuramic acid kinase. beilstein-journals.org
In wild-type bacteria, anhMurNAc generated during cell wall turnover is recycled in the cytoplasm. However, in an anmK null mutant, this recycling pathway is blocked. Surprisingly, instead of accumulating high levels of anhMurNAc in the cytoplasm, the mutant strain was found to export the compound into the surrounding medium. beilstein-journals.org This phenotype strongly suggests the presence of an active efflux pump that removes excess cytoplasmic anhMurNAc, providing valuable insight into how bacteria handle metabolites that cannot be processed. beilstein-journals.org
Metabolomics Approaches in Microbiological Research
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a systems-level view of cellular processes, and this compound is an important metabolite in this context. nd.edu In microbiological research, metabolomics approaches are used to understand the intricate network of biochemical reactions, including the complex process of bacterial cell wall recycling.
Implications for Antimicrobial Research and Bacterial Control
Targeting Peptidoglycan Recycling Enzymes as Antibacterial Strategies
The enzymes responsible for processing anhMurNAc and other muropeptides are critical for bacterial survival, cell wall homeostasis, and resistance signaling. nih.govnih.gov Consequently, they represent attractive targets for the development of new antibacterial agents.
Anhydro-N-acetylmuramic acid kinase (AnmK) is a crucial enzyme in the cytoplasmic segment of the peptidoglycan recycling pathway. nih.govnih.gov It catalyzes the phosphorylation of anhMurNAc to form N-acetylmuramic acid-6-phosphate (MurNAc-6-P), a step that prepares the sugar for re-entry into the de novo peptidoglycan synthesis pathway. nih.govoup.com The AnmK reaction involves the hydrolytic opening of the 1,6-anhydro ring coupled with an ATP-dependent phosphoryl transfer. nih.gov
Targeting AnmK has been identified as a viable antibacterial strategy. Studies in Acinetobacter baumannii have shown that mutants with a deleted anmK gene exhibit increased susceptibility to fosfomycin. oup.com Similarly, in Pseudomonas aeruginosa, disruption of the anmK gene leads to heightened susceptibility to the β-lactam antibiotic imipenem. nih.gov This increased sensitivity suggests that inhibiting AnmK activity could be a powerful approach, potentially in combination with other antibiotics, to combat multidrug-resistant pathogens. Inactivation of AnmK leads to the accumulation and subsequent efflux of its substrate, anhMurNAc, from the cell, disrupting the delicate balance of cell wall components. nih.gov
Following the action of AnmK, the product MurNAc-6-P is acted upon by the N-acetylmuramic acid 6-phosphate etherase, MurQ. uniprot.orgnih.gov MurQ catalyzes the cleavage of the D-lactyl ether bond in MurNAc-6-P, yielding N-acetylglucosamine-6-phosphate (GlcNAc-6-P) and D-lactate. uniprot.orgnih.gov This reaction is another essential step for channeling recycled muropeptides back into mainstream biosynthetic pathways. nih.gov
In Escherichia coli, MurQ is required to metabolize anhMurNAc that is either sourced from the environment or derived from the cell's own peptidoglycan. nih.gov A deficiency in MurQ leads to the accumulation of its substrate, MurNAc-6-P, highlighting its singular role in this metabolic step. nih.gov The regulation of the murQ gene is controlled by the repressor MurR, which is, in turn, allosterically inhibited by MurNAc-6-P. nih.gov This regulatory loop underscores the importance of MurQ's function. Disrupting MurQ function presents a potential antibacterial strategy by creating a metabolic bottleneck, preventing the complete recycling of essential cell wall components and potentially leading to toxic accumulations.
Lytic transglycosylases (LTs) are a family of enzymes that cleave the peptidoglycan sacculus, generating the characteristic 1,6-anhydro-N-acetyl-beta-muramate-containing muropeptides. nih.govnih.gov They play fundamental roles in bacterial life, creating space within the peptidoglycan mesh for cell growth, division, and the insertion of macromolecular structures like secretion systems. researchgate.netnih.gov
Given their critical functions, LTs are considered promising targets for new antibacterial therapies. nih.govnih.gov Inhibition of LTs can have several detrimental effects on bacteria. It can disrupt cell wall remodeling, leading to morphological defects and cell lysis. researchgate.net Furthermore, because the products of LT activity, including anhMurNAc-peptides, are signaling molecules for the induction of β-lactamase expression in many Gram-negative bacteria, inhibiting LTs can suppress this key resistance mechanism. nih.govnih.gov This makes LT inhibitors potential candidates for combination therapy to restore the efficacy of β-lactam antibiotics against resistant strains. researchgate.netnih.gov The natural product bulgecin A is a known inhibitor that can synergize with β-lactams. nih.gov
Table 1: Key Peptidoglycan Recycling Enzymes as Antibacterial Targets
| Enzyme | Function in Recycling Pathway | Consequence of Inhibition | Potential Therapeutic Strategy |
|---|---|---|---|
| AnmK (anhydro-N-acetylmuramic acid kinase) | Phosphorylates this compound (anhMurNAc) to MurNAc-6-P. nih.govnih.gov | Accumulation and efflux of anhMurNAc; increased susceptibility to certain antibiotics (e.g., fosfomycin, imipenem). nih.govoup.com | Development of AnmK-specific inhibitors to act as standalone agents or as adjuvants to β-lactams. |
| MurQ (N-acetylmuramic acid 6-phosphate etherase) | Cleaves the ether bond of MurNAc-6-P to produce GlcNAc-6-P and D-lactate. uniprot.orgnih.gov | Accumulation of the substrate MurNAc-6-P, creating a metabolic block in the recycling pathway. nih.gov | Targeting MurQ to disrupt the final cytoplasmic step of amino sugar recovery. |
| Lytic Transglycosylases (LTs) | Cleave peptidoglycan to generate anhMurNAc-containing muropeptides. nih.govnih.gov | Disruption of cell wall remodeling; prevention of β-lactamase induction; increased sensitivity to β-lactams. researchgate.netnih.gov | Use of LT inhibitors (e.g., bulgecin A analogues) to weaken the cell wall and synergize with β-lactam antibiotics. nih.gov |
Understanding Bacterial Susceptibility and Resistance Mechanisms
The peptidoglycan recycling pathway is intricately linked to bacterial strategies for sensing antibiotic-induced cell wall damage and mounting a defense, most notably through the induction of β-lactamase enzymes. nih.govnih.gov In many Gram-negative bacteria, such as P. aeruginosa and members of the Enterobacteriaceae, muropeptides generated by LTs are transported into the cytoplasm by the permease AmpG. nih.govnih.gov
Inside the cytoplasm, these fragments, including those derived from this compound, interact with the transcriptional regulator AmpR, leading to the derepression of the ampC gene and subsequent production of AmpC β-lactamase. nih.govnih.gov This enzyme then degrades β-lactam antibiotics in the periplasm, conferring resistance. Therefore, the recycling pathway acts as a sentinel system, alerting the cell to the presence of cell wall-targeting agents. magtechjournal.com
A thorough understanding of this process reveals that bacterial susceptibility to β-lactams is not solely dependent on the direct interaction between the antibiotic and its primary targets (penicillin-binding proteins) but is also heavily influenced by the status of the recycling pathway. asm.org A deficiency in this pathway can lead to increased antibiotic sensitivity. For instance, in Caulobacter crescentus, a deficiency in peptidoglycan recycling results in cell wall defects and a marked increase in sensitivity to β-lactam antibiotics. nih.govasm.org This linkage demonstrates that the pathway is a critical determinant of intrinsic and inducible antibiotic resistance.
Chemical Biology Approaches: Synthetic Analogues and Inhibitors
The central role of this compound and its associated enzymes in bacterial physiology and resistance has spurred the development of chemical tools to study and inhibit the recycling pathway. beilstein-journals.orgnih.gov These efforts fall into two main categories: the synthesis of substrate analogues and the design of specific enzyme inhibitors.
Efficient chemical synthesis of this compound has been a key objective, as access to this molecule is crucial for studying the enzymes that process it. beilstein-journals.orgnih.gov Novel synthetic routes have been developed that start from inexpensive materials like N-acetylglucosamine, enabling further research into the pathway's role in antibacterial resistance. beilstein-journals.orgnih.gov These synthetic achievements provide the necessary chemical matter for biochemical assays and structural biology studies of enzymes like AnmK. nih.govbeilstein-journals.org
Furthermore, researchers are designing and synthesizing inhibitors that target the enzymes of the recycling pathway. nih.gov For example, iminosaccharide-based compounds have been created as mimetics of the oxocarbenium-ion-like transition state of the reaction catalyzed by NagZ, a glycosylase that acts upstream of AnmK. nih.gov One such iminosaccharide was found to be a potent competitive inhibitor of NagZ, and its application demonstrated that blocking this step can reduce β-lactamase expression and improve the efficacy of β-lactam antibiotics in vitro. nih.gov These chemical biology approaches, which involve creating synthetic analogues and specific inhibitors, are invaluable for validating the peptidoglycan recycling pathway as a drug target and for developing new therapeutic strategies to overcome antibiotic resistance. nih.govanr.fr
Table 2: Examples of Chemical Biology Tools Targeting Peptidoglycan Recycling
| Compound Type | Target Enzyme | Mechanism/Purpose | Reference |
|---|---|---|---|
| Synthetic this compound | AnmK and other recycling enzymes | Substrate for biochemical and structural studies of recycling enzymes. | beilstein-journals.orgnih.gov |
| Iminosaccharide Mimetics | NagZ (β-N-acetylglucosaminidase) | Act as transition-state analogues to competitively inhibit the enzyme, blocking an early cytoplasmic step of recycling. | nih.gov |
| Bulgecin A | Lytic Transglycosylases (LTs) | Natural product inhibitor that synergizes with β-lactams by blocking LT activity. | nih.gov |
Future Directions and Emerging Research Areas
Elucidating Broader Signaling Roles of 1,6-Anhydro-N-acetyl-beta-muramate
While the role of peptidoglycan fragments, including this compound, in inducing β-lactamase expression is well-established, emerging research aims to uncover its broader signaling functions within the bacterial cell. nih.gov The accumulation of this and related muropeptides can act as a signal to modulate the synthesis and structure of the cell wall itself. nih.gov Future investigations will likely focus on identifying the specific downstream signaling cascades activated by this compound. This includes exploring its potential to regulate other cellular processes beyond antibiotic resistance, such as virulence factor expression, biofilm formation, and quorum sensing. It is hypothesized that the accumulation of cytoplasmic 1,6-anhydro-N-acetyl-muramate-containing muropeptides could provide signals to induce β-lactamase expression. nih.gov
Interactions with Host Factors Beyond Direct Immunity
The interaction of bacterial cell wall components with the host immune system is a cornerstone of infection biology. Peptidoglycan fragments are recognized by host pattern recognition receptors (PRRs), such as NOD1 and NOD2, triggering innate immune responses. biorxiv.orgacs.orgnih.govfrontiersin.org These interactions can lead to the induction of pro-inflammatory genes and the secretion of cytokines like IL-6. acs.org
Future research will likely move beyond this established paradigm to investigate more subtle and indirect interactions of this compound with host factors. This includes exploring its potential influence on non-immune cells and pathways, which could have systemic effects on the host. The systemic circulation of muropeptides originating from the gut microbiota and their subsequent hydrolysis in the blood suggests a constant dialogue between the host and its bacterial inhabitants, with this compound and its derivatives acting as key signaling molecules. nih.gov
Metabolic Engineering for Bioproduction or Bioremediation
The unique structure of this compound makes it a valuable tool for studying bacterial cell wall metabolism and a potential scaffold for the development of novel antibacterial agents. An efficient chemical synthesis of this compound from N-acetylglucosamine has been developed, providing a foundation for further research. beilstein-journals.orgnih.gov
Looking ahead, metabolic engineering of microorganisms like Escherichia coli presents a promising avenue for the sustainable and scalable bioproduction of this compound and its derivatives. nih.govnih.govfrontiersin.orgresearchgate.netjohnshopkins.edu By manipulating the expression of key enzymes in the peptidoglycan recycling pathway, such as lytic transglycosylases and the anhydro-N-acetylmuramic acid kinase (AnmK), it may be possible to create microbial cell factories that overproduce this specific compound. nih.gov The development of such engineered strains would facilitate a more in-depth investigation of its biological activities and potential applications. While not yet explored, the potential for using this compound or the enzymes involved in its metabolism for bioremediation purposes, for instance, in breaking down bacterial debris, could be a novel area of future inquiry.
Comprehensive Omics-Based Studies and Systems Biology Integration
To gain a holistic understanding of the role of this compound, researchers are increasingly turning to "omics" technologies and systems biology approaches. Proteomic and transcriptomic analyses can reveal global changes in gene and protein expression in response to varying levels of this metabolite, providing insights into the regulatory networks it influences. nih.govmdpi.com For instance, quantitative proteomic analysis has been used to study the influence of external agents on peptidoglycan synthesis pathways in E. coli. nih.gov
Q & A
Basic Research Questions
Q. What are the current synthetic methodologies for 1,6-anhydro-N-acetyl-beta-muramate, and how do they address stereochemical control?
- Answer : The compound is synthesized via chemical modification of N-acetylglucosamine (GlcNAc). Key steps include selective protection/deprotection of hydroxyl groups and intramolecular cyclization to form the 1,6-anhydro bridge. For example, Calvert et al. (2017) optimized a route using triflic anhydride as a catalyst for cyclization, achieving high stereoselectivity (≥95% β-anomer) . Purification is typically performed via reverse-phase HPLC or silica-gel chromatography, with structural confirmation by / NMR and high-resolution mass spectrometry (HRMS) .
Q. How does this compound function in bacterial cell wall recycling pathways?
- Answer : This compound is a key intermediate in peptidoglycan recycling. Enzymes like NagZ (β-N-acetylglucosaminidase) hydrolyze cell wall fragments into 1,6-anhydro-N-acetylmuramate, which is further processed by anhydro-N-acetylmuramic acid kinase (AnmK) for reincorporation into biosynthesis pathways . Knockout studies in E. coli demonstrate that disrupting these enzymes leads to accumulation of the anhydrosugar, impairing cell wall integrity .
Q. What analytical techniques are critical for quantifying this compound in complex biological matrices?
- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with hydrophilic interaction liquid chromatography (HILIC) columns is preferred for separating polar metabolites. Derivatization using reagents like 2-fluoro-1-methylpyridinium p-toluenesulfonate (FMPTS) enhances ionization efficiency . Statistical validation (e.g., VIP scores >1.0 and ) is required to confirm differential abundance in metabolomic studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in the reported abundance of this compound across different experimental models?
- Answer : Discrepancies often arise from variations in bacterial strain physiology or sample preparation. For instance, fecal metabolomics in murine models showed higher levels in Group B () but not in Group L, likely due to microbiome composition differences . Standardizing extraction protocols (e.g., quenching metabolism with cold methanol) and using internal standards (e.g., -labeled analogs) improve reproducibility .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Answer : Yield improvements focus on minimizing side reactions. Protecting the C4 hydroxyl with acetyl groups prevents unwanted glycosidic bond formation during cyclization . Solvent choice (e.g., anhydrous DMF vs. THF) and catalytic additives (e.g., molecular sieves for water-sensitive steps) are critical. Recent work achieved 78% yield via a one-pot enzymatic-glycosylation-chemical-cyclization cascade .
Q. How can researchers investigate the role of this compound in antibiotic resistance mechanisms?
- Answer : Genetic knockout models (e.g., ΔanmK or ΔnagZ) combined with transcriptomics reveal compensatory pathways. For example, Pseudomonas aeruginosa upregulates AmpC β-lactamase when peptidoglycan recycling is disrupted, linking this compound accumulation to resistance . Fluorescent probes (e.g., CHC-Mal derivatives) enable real-time tracking in biofilms .
Methodological Challenges and Solutions
Q. What are the pitfalls in analyzing this compound using NMR, and how are they mitigated?
- Answer : Signal overlap in the anomeric region ( ppm) complicates assignment. Using - HSQC and HMBC experiments resolves ambiguities. Deuteration of labile protons (e.g., OH groups) simplifies spectra .
Q. How do researchers differentiate this compound from its structural analogs in mass spectrometry?
- Answer : High-resolution MS () distinguishes isobaric species (e.g., 1,6-anhydro vs. 1,4-anhydro isomers). Fragmentation patterns (e.g., loss of at 132) are diagnostic. MS or ion-mobility separation further enhances specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
